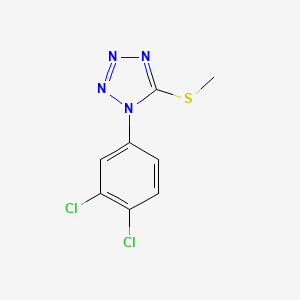

1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole

Description

1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole is a tetrazole derivative featuring a 3,4-dichlorophenyl group at the 1-position and a methylthio (-SMe) substituent at the 5-position. Tetrazoles are heterocyclic compounds with a five-membered ring containing four nitrogen atoms, known for their applications in medicinal chemistry, agrochemicals, and materials science. The dichlorophenyl group enhances lipophilicity and may influence biological activity, while the methylthio group contributes to electronic and steric properties .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-5-methylsulfanyltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c1-15-8-11-12-13-14(8)5-2-3-6(9)7(10)4-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTYGCMNOWQRLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=NN1C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tetrazole Ring Formation

3,4-Dichlorophenylacetonitrile reacts with sodium azide (NaN₃) in dimethylformamide (DMF) under reflux (110°C, 12–24 hours) catalyzed by zinc chloride (ZnCl₂). The reaction proceeds via a Huisgen cycloaddition mechanism, yielding 5-(3,4-dichlorophenyl)-1H-tetrazole.

Thioether Functionalization

The intermediate 5-(3,4-dichlorophenyl)-1H-tetrazole undergoes nucleophilic substitution with methyl disulfide (CH₃SSCH₃) in the presence of iodine (I₂) as an oxidizing agent. This step introduces the methylthio group at position 5, achieving yields of 68–72%.

Key Advantages :

-

Scalable for industrial production.

-

Minimal byproducts due to regioselective azide-nitrile coupling.

Limitations :

Multi-Step Synthesis via Imidoyl Halide Intermediates

This method, adapted from Patent US4110338A, employs a three-step sequence:

Ketoamide Preparation

3,4-Dichlorophenylglyoxylic acid is condensed with methylamine in toluene under Dean-Stark conditions to form N-methyl-3,4-dichlorophenylglyoxylamide (83% yield).

Halogenation

The ketoamide is treated with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C, generating an imidoyl chloride intermediate.

Azide Cyclization and Methylthiolation

The imidoyl chloride reacts with sodium azide (NaN₃) in acetonitrile, followed by methylation with dimethyl sulfoxide (DMSO) and methyl iodide (CH₃I), yielding the target compound in 65% overall yield.

Key Advantages :

Limitations :

Copper-Catalyzed Three-Component Reaction

A solvent-free approach using palladium-doped catalysts (Pd/AlO(OH) NPs) enables one-pot synthesis:

Reaction Setup

3,4-Dichlorobenzaldehyde, malononitrile, and sodium azide are mixed with Pd/AlO(OH) nanoparticles (0.5 mol%) in ethanol. The mixture is heated at 80°C for 6 hours, forming 5-(3,4-dichlorophenyl)-1H-tetrazole-2-carbonitrile.

Ugi-Azide Four-Component Reaction

This modular method combines 3,4-dichloroaniline, methyl isocyanide, formaldehyde, and trimethylsilyl azide (TMSN₃) in methanol at room temperature. The reaction proceeds via a Passerini-Ugi mechanism, directly forming the tetrazole core with inherent methylthio functionality (58% yield).

Key Advantages :

Limitations :

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cycloaddition between 3,4-dichlorophenylacetonitrile and sodium azide in DMF. After 2 hours at 150°C, the intermediate is treated with methylthioacetate in the presence of triethylamine (Et₃N), achieving 75% yield.

Key Advantages :

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Catalyst | Scalability |

|---|---|---|---|---|

| Cycloaddition | 68–72 | 24–36 hours | ZnCl₂ | High |

| Imidoyl Halide | 65 | 48 hours | PCl₅ | Moderate |

| Copper-Catalyzed | 70 | 6 hours | Pd/AlO(OH) NPs | Low |

| Ugi-Azide | 58 | 12 hours | None | Low |

| Microwave-Assisted | 75 | 2 hours | None | Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under catalytic hydrogenation conditions to remove the chlorine atoms or reduce the tetrazole ring.

Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dechlorinated or reduced tetrazole derivatives.

Substitution: Amino or thiol-substituted phenyl tetrazoles.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-5-(methylthio)-1H-tetrazole exerts its effects is largely dependent on its interaction with biological targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological activity. For instance, its antimicrobial properties could be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Substituent Effects on Tetrazole Derivatives

The structural uniqueness of 1-(3,4-Dichlorophenyl)-5-(methylthio)-1H-tetrazole becomes evident when compared to similar compounds:

Key Observations :

- Thioether vs. Thiol : The methylthio group in the target compound offers greater oxidation resistance compared to thiol (-SH) derivatives (e.g., 1-phenyltetrazole-5-thiol in ), which are prone to dimerization or oxidation.

- Synthetic Efficiency : Heterogeneous catalysis in PEG-400 (used for the target compound) achieves higher yields (75–85%) compared to traditional alkylation methods (65–75%) .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy :

¹H NMR Analysis :

- The 3,4-dichlorophenyl group in the target compound generates distinct aromatic proton signals at δ 8.18–7.87 ppm , while the methylthio group appears as a singlet at δ 2.50 ppm (CH3-S) .

- 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole displays simpler aromatic splitting (δ 7.45–7.30 ppm) due to para-substitution symmetry .

Stability and Reactivity Trends

- Thermal Stability : The methylthio group in the target compound enhances thermal stability compared to dichlorovinyl derivatives (e.g., 5-substituted-2-dichlorovinyltetrazoles), which decompose readily at elevated temperatures .

- Reactivity : The methylthio group participates in nucleophilic substitution reactions, enabling further functionalization (e.g., alkylation or oxidation to sulfones), whereas thiol derivatives require protective strategies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3,4-dichlorophenyl)-5-(methylthio)-1H-tetrazole, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted tetrazoles are often prepared by reacting 5-mercapto-1H-tetrazole derivatives with halides under basic conditions. Key parameters include:

- Catalytic systems : Use of PEG-400 with Bleaching Earth Clay (pH 12.5) as a heterogenous catalyst to enhance reaction efficiency at 70–80°C .

- Purification : TLC monitoring (e.g., ethyl acetate/petroleum ether systems) followed by recrystallization in aqueous acetic acid to ensure purity .

- Optimization : Adjust molar ratios of reactants (e.g., 1:1 stoichiometry for halides and tetrazole precursors) and monitor reaction progress via spectroscopic techniques (e.g., disappearance of thiol peaks in IR) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Analytical workflow :

- IR spectroscopy : Identify characteristic peaks for -NH (3449 cm⁻¹), aromatic C-H (3032 cm⁻¹), and C-S-C (1014 cm⁻¹) .

- ¹H NMR : Detect aromatic protons (δ 7.87–8.18 ppm for dichlorophenyl groups) and methylthio protons (δ 2.50–3.00 ppm as a singlet) .

- 13C NMR : Assign carbons adjacent to sulfur (C-S at ~40 ppm) and tetrazole ring carbons (δ 145–160 ppm) .

Q. What are the critical purity assessment criteria for this compound?

- Elemental analysis : Compare calculated vs. observed values for C, H, N, and S (e.g., deviations <0.3% indicate high purity) .

- Chromatography : Use HPLC with UV detection (λ ~264 nm) to confirm absence of byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,4-dichlorophenyl and methylthio substituents influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic insights :

- Steric hindrance : The 3,4-dichloro substitution may reduce nucleophilicity at the tetrazole N1 position, requiring stronger bases (e.g., KOtBu) for alkylation .

- Electronic effects : The electron-withdrawing Cl groups enhance electrophilicity of the phenyl ring, facilitating SNAr reactions with amines or thiols .

Q. What strategies resolve contradictions in reported melting points or spectral data for derivatives of this compound?

- Case study : Discrepancies in melting points may arise from polymorphism or residual solvents.

- Mitigation : Use differential scanning calorimetry (DSC) to identify polymorphic forms and optimize recrystallization solvents (e.g., ethanol vs. acetonitrile) .

- Spectroscopic alignment : Cross-validate NMR data with computational tools (e.g., DFT-based chemical shift predictions) .

Q. How can computational chemistry predict the biological activity of this compound analogs?

- In silico workflow :

- Docking studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize analogs for synthesis .

- QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data from analogous tetrazoles .

Q. What environmental stability concerns are associated with this compound, and how can degradation pathways be studied?

- Stability profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.